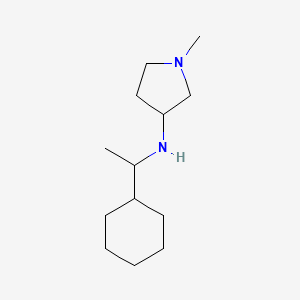

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C13H26N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h11-14H,3-10H2,1-2H3 |

InChI Key |

DCLJEIVFQVRKKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)NC2CCN(C2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

The most commonly reported method for synthesizing this compound involves reductive amination of 1-methylpyrrolidin-3-one with 1-cyclohexylethylamine. This approach is well-established for introducing the amine substituent onto the pyrrolidinone ring.

- Reactants: 1-methylpyrrolidin-3-one and 1-cyclohexylethylamine

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst

- Solvents: Methanol or ethanol, chosen for their ability to dissolve reactants and facilitate the reductive amination

- Conditions: Typically performed at room temperature or mildly elevated temperatures to optimize conversion and minimize side reactions

- Mechanism: Formation of an imine intermediate between the ketone and amine, followed by reduction to the corresponding amine

This method benefits from relatively mild conditions and good selectivity, yielding the target tertiary amine efficiently.

Catalytic Hydrogenation Processes

Alternative industrial-scale methods employ catalytic hydrogenation of imine or ketone intermediates in the presence of hydrogen gas and supported metal catalysts.

- Catalysts: Palladium on carbon (5% Pd/C) is commonly used, with catalyst loading around 0.03 g catalyst/g amine substrate

- Reaction Mode: Semibatch mode with controlled addition of aldehyde or ketone to maintain low concentration of unreacted carbonyl compounds, minimizing by-product formation such as aldol condensation products

- Reaction Parameters:

- Temperature range: 70–160 °C (optimal around 100 °C)

- Pressure range: 10–50 bar hydrogen pressure, with gradual increase to desired pressure

- Stirring speeds: 300–1200 rpm to ensure good mixing and catalyst contact

- Work-up: Post-reaction depressurization to remove excess hydrogen, followed by purification via fractional distillation or other standard methods

This process allows for scalable and continuous production with high conversion rates and minimized impurities.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Reducing Agent | Conditions (Temp, Pressure) | Solvent | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 1-methylpyrrolidin-3-one + 1-cyclohexylethylamine | NaBH3CN or Pd/C + H2 | RT to mild heat (~25–50 °C), atmospheric or mild pressure | Methanol/Ethanol | Mild conditions, good selectivity | Requires careful control of imine formation |

| Catalytic Hydrogenation (Industrial) | Aldehyde/ketone + amine | 5% Pd/C | 70–160 °C, 10–50 bar H2 | Various (methanol, ethanol) | Scalable, continuous process | High pressure equipment needed |

| Multicomponent Condensation | Amines + aldehydes + pyruvate derivatives | Acid catalysts (phosphoric acid derivatives) | Room temp to moderate heat | Dichloromethane | Efficient for complex lactams | Indirect method, not direct for target compound |

| Ru-Catalyzed Amination | Various amines | Ru-H complex + catechol ligand | 130 °C, atmospheric pressure | Chlorobenzene | High catalytic activity | Not specific for tertiary amines |

Research Findings and Notes

The reductive amination approach is the most direct and widely used method for synthesizing this compound, with sodium cyanoborohydride providing selective reduction of imine intermediates without over-reduction of other functional groups.

Industrial processes emphasize semibatch addition of carbonyl compounds under controlled hydrogen pressure to minimize side reactions and improve yield and purity, with palladium catalysts being the preferred choice due to their activity and selectivity.

Solvent choice critically influences reaction efficiency; protic solvents like methanol and ethanol facilitate imine formation and reduction, while chlorinated solvents such as dichloromethane are preferred in related multicomponent reactions for solubility and catalyst compatibility.

Recent advances in catalytic systems, including ruthenium-based complexes, offer alternative pathways for amine synthesis but require further adaptation for tertiary amines like this compound.

Chemical Reactions Analysis

Alkylation Reactions

The compound participates in alkylation reactions due to its nucleophilic amine group.

-

HAT (Hydrogen Atom Transfer)-Mediated Alkylation :

Under photoredox conditions with Ir/Ni dual catalysis, selective sp³ C–H alkylation occurs at the α-position to nitrogen (Table 1) .

-

Mechanism :

Acylation Reactions

The amine undergoes acylation with electrophilic reagents:

| Acylating Agent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-(1-Cyclohexylethyl)-N-acetyl derivative | THF, 0°C, base (e.g., Et₃N) |

| Benzoyl chloride | Corresponding benzamide | Room temperature, 2 hours |

-

Key Limitation : Steric hindrance from the cyclohexylethyl group reduces reaction rates compared to less hindered amines.

Cyclization Reactions

Intramolecular cyclization is observed under acidic or oxidative conditions:

-

Acid-Catalyzed Cyclization :

Forms a six-membered ring via nucleophilic attack of the amine on adjacent electrophilic sites (e.g., activated alkenes) . -

Oxidative Coupling :

Using Pd(0) catalysts, C(sp³)–H activation enables the synthesis of fused bicyclic structures (e.g., hexahydroindoles) .

Oxidation Reactions

-

N-Oxide Formation : At elevated temperatures (>80°C).

-

Degradation Pathways : Competitive C–N bond cleavage occurs with prolonged exposure.

Nucleophilic Substitution

The compound acts as a nucleophile in SN2 reactions:

| Substrate | Product | Conditions |

|---|---|---|

| Methyl iodide | Quaternary ammonium salt | DMF, 60°C, 6 hours |

| Allyl bromide | N-Allylated derivative | THF, room temperature |

Reductive Amination

While not directly reported for this compound, analogous pyrrolidines undergo reductive amination with aldehydes/ketones using NaBH₃CN or H₂/Pd-C . Expected products include secondary amines with extended alkyl chains.

Scientific Research Applications

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Biological Activity

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by their pyrrolidine structure, which is known for various pharmacological properties. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the activity of certain kinases related to cancer progression, such as MEK (Mitogen-Activated Protein Kinase) .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of cell membranes |

| Anticancer | Inhibits cancer cell proliferation | Inhibition of signaling pathways (e.g., MEK) |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells. For example, it may modulate the activity of enzymes involved in signal transduction pathways critical for cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating bacterial infections .

- Cancer Cell Line Study : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Future Directions

While the initial findings regarding the biological activity of this compound are promising, further research is essential to fully elucidate its mechanisms and optimize its therapeutic applications. Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structure-activity relationships to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.